1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride
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Overview
Description
1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride is a complex organic compound featuring a four-membered azetidine ring, a sulfonyl fluoride group, and an oxane (tetrahydropyran) moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride typically involves multi-step organic reactions. One common approach is the ring-opening polymerization of azetidines, which can be initiated by various catalysts under controlled conditions . The oxane moiety can be introduced through nucleophilic substitution reactions involving oxane derivatives and suitable electrophiles .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles under mild conditions.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Lewis acids and bases are often employed to facilitate ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted azetidines .
Scientific Research Applications
1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Polymer Chemistry: The compound is utilized in the synthesis of polyamines and other polymers with unique properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The azetidine ring and oxane moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-sulfonyl fluoride: Lacks the oxane moiety, making it less versatile in certain applications.
Oxane-4-carbonyl azetidine: Lacks the sulfonyl fluoride group, reducing its reactivity towards nucleophiles.
Aziridine derivatives: Similar in structure but generally more reactive due to higher ring strain.
Uniqueness
1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride is unique due to its combination of structural features, which confer distinct reactivity and binding properties. This makes it a valuable compound in various fields of research and industrial applications .
Properties
IUPAC Name |
1-(oxane-4-carbonyl)azetidine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO4S/c10-16(13,14)8-5-11(6-8)9(12)7-1-3-15-4-2-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHIQYNSFVYBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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